3-(Aminooxy)-1-propanethiol Hydrochloride
Overview
Description
“3-(Aminooxy)-1-propanethiol Hydrochloride” is a chemical compound with the molecular formula C3H10ClNOS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(Aminooxy)-1-propanethiol Hydrochloride” can be represented by the InChI code: 1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H . The compound has a molecular weight of 143.64 g/mol .Physical And Chemical Properties Analysis
“3-(Aminooxy)-1-propanethiol Hydrochloride” is a solid substance . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Inhibition of Polyamine Biosynthesis Enzymes
3-(Aminooxy)-1-propanethiol hydrochloride, also known as 3-Aminoxy-1-aminopropane (APA), has been studied for its ability to inhibit key enzymes in polyamine biosynthesis, such as ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. A study by Pankaskie and Scholtz (1989) delves into the synthesis of a tritiated form of APA, providing insights into its mechanism of action and potential cellular distribution (Pankaskie & Scholtz, 1989).
Development of Enzyme Inhibitors
APA has also been the basis for designing new inhibitors of ornithine decarboxylase, an enzyme crucial in polyamine biosynthesis. Staněk et al. (1992) synthesized derivatives of APA, identifying compounds with significant enzyme inhibition properties, showing potential as antiproliferative agents in cancer research (Staněk et al., 1992).
Formation of Amino Alcohols in Protein Hydrolysates
The interaction of 3-chloro-1,2-propanediol with ammonia, a process relevant in food science, leads to the formation of 3-amino-1,2-propanediol, a closely related compound. Research by Veĺišek et al. (1991, 1992) explored this reaction, outlining the mechanism of formation and identifying other amino analogues of glycerol chlorohydrins (Veĺišek et al., 1991), (Veĺišek et al., 1992).
Synthesis of Biologically Active Compounds
The synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in producing biologically active compounds, involves derivatives of 3-amino-1,2-propanediol. Orlinskii (1996) presented a method for synthesizing these intermediates, highlighting the compound's role in pharmaceutical research (Orlinskii, 1996).
Biosynthesis of 1,3-Propanediol
1,3-Propanediol, a valuable chemical in various industrial applications, can be biosynthesized from substrates like glycerol using bacteria. Yang et al. (2018) and Celińska (2010) discuss advances in genetically engineering microorganisms for efficient biosynthesis of 1,3-Propanediol, a process in which derivatives of 3-amino-1,2-propanediol might play a role (Yang et al., 2018), (Celińska, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-(3-sulfanylpropyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNCTQNPHWQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)CS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747017 | |
Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminooxy)-1-propanethiol Hydrochloride | |
CAS RN |
1071-99-4 | |
Record name | 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminooxy)propane-1-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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